molecular formula C18H21CLO4 B1667754 Barthrin CAS No. 70-43-9

Barthrin

Cat. No. B1667754
CAS RN: 70-43-9
M. Wt: 336.8 g/mol
InChI Key: KPMWGGRSOPMANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barthrin is an Experimental Pesticide.

Scientific Research Applications

Data Integration in Surveys

  • Abstract : Barthrin's application extends to integrating multiple datasets in survey research, particularly where key variables are absent from single surveys. A model-based approach using Barthrin (specifically, a spatial extension of the Bayesian Additive Regression Tree or BART model) enables simultaneous imputation of missing variables and inference about relationships between two variables. This method automatically accounts for imputation uncertainties, illustrated through simulations and application to self-perceived health status and income data (Zhang, Shihy, & Müullerz, 2007).

Bioinformatics and Microarray Analysis

  • Abstract : Barthrin is pivotal in bioinformatics, exemplified by the Bioinformatics Array Research Tool (BART). BART automates the microarray download and analysis process, addressing the lack of standardization in array platform fabrication. It provides a user-friendly interface for various analyses, including clustering, differential expression testing, and functional enrichment analysis. This tool broadens the scope of microarray data analysis for researchers without a bioinformatics background (Amaral, Erikson, & Shokhirev, 2018).

Causal Inference in Nonexperimental Settings

  • Abstract : In research focused on identifying causal effects in nonexperimental environments, Barthrin offers significant benefits through Bayesian Additive Regression Trees (BART). BART simplifies model fitting, manages a large number of predictors, and provides coherent uncertainty intervals. It's particularly adept at identifying heterogeneous treatment effects and has shown superior performance in various simulation scenarios compared to other methods (Hill, 2011).

properties

CAS RN

70-43-9

Product Name

Barthrin

Molecular Formula

C18H21CLO4

Molecular Weight

336.8 g/mol

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3

InChI Key

KPMWGGRSOPMANK-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C

Appearance

Solid powder

Other CAS RN

70-43-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Barthrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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